![molecular formula C20H22N2O4 B5616996 methyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5616996.png)
methyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that introduce various functional groups. A related compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, was synthesized from corresponding indanones and phenyl isothiocyanates, suggesting a method that could potentially be adapted for the synthesis of "methyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate" by adjusting the starting materials and reaction conditions to introduce the specific substituents required (Minegishi et al., 2015).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods, plays a crucial role in confirming the structure of synthesized compounds. For example, compounds with similar structural motifs have been characterized, confirming details such as hydrogen bonding patterns and molecular geometry (Portilla et al., 2007).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, are key to understanding a compound's utility. The reactivity of similar compounds with various nucleophiles and electrophiles, and under different conditions, provides insight into possible reactions and applications. For instance, the Boulton-Katritzky rearrangement of similar compounds demonstrates potential pathways for functional group transformations (Kayukova et al., 2021).
properties
IUPAC Name |
methyl 5-[(2-methylbenzoyl)amino]-2-morpholin-4-ylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-14-5-3-4-6-16(14)19(23)21-15-7-8-18(17(13-15)20(24)25-2)22-9-11-26-12-10-22/h3-8,13H,9-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRZNCLSTXLETF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-{[(2-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate |
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